molecular formula C27H38Cl2N8O5 B11929892 H-D-Phe-Pip-Arg-pNA dihydrochloride

H-D-Phe-Pip-Arg-pNA dihydrochloride

Cat. No.: B11929892
M. Wt: 625.5 g/mol
InChI Key: NSXSTEARZJTALV-ROJHRYAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Phe-Pip-Arg-pNA dihydrochloride involves the sequential coupling of amino acids and other chemical groups to form the desired peptide chain. The process typically includes the following steps:

    Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

    Coupling Reactions: Amino acids are coupled using reagents like carbodiimides or other coupling agents.

    Deprotection: Removal of protecting groups to expose functional sites for further reactions.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-D-Phe-Pip-Arg-pNA dihydrochloride undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.

    Oxidation: It may undergo oxidation reactions in the presence of oxidizing agents.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

H-D-Phe-Pip-Arg-pNA dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chromogenic substrate in various analytical assays.

    Biology: Employed in the study of thrombin activity and blood coagulation pathways.

    Medicine: Utilized in diagnostic assays for measuring antithrombin-heparin cofactor (AT-III) levels.

    Industry: Applied in the development of diagnostic kits and research tools

Mechanism of Action

H-D-Phe-Pip-Arg-pNA dihydrochloride exerts its effects by mimicking the N-terminal fragment of the A alpha chain of fibrinogen, the natural substrate of thrombin. When thrombin cleaves the compound, it releases a chromogenic product, p-nitroaniline, which can be quantitatively measured. This allows for the detection and quantification of thrombin activity and antithrombin-heparin cofactor (AT-III) levels .

Comparison with Similar Compounds

Similar Compounds

  • H-D-Phe-Pip-Arg-pNA hydrochloride
  • H-D-Phe-Pip-Arg-pNA acetate

Uniqueness

H-D-Phe-Pip-Arg-pNA dihydrochloride is unique due to its high specificity for thrombin and its ability to provide sensitive, accurate, and easy-to-perform assays for measuring antithrombin-heparin cofactor (AT-III). Its chromogenic properties make it a valuable tool in both research and diagnostic applications .

Properties

Molecular Formula

C27H38Cl2N8O5

Molecular Weight

625.5 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C27H36N8O5.2ClH/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;;/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H/t21-,22+,23+;;/m1../s1

InChI Key

NSXSTEARZJTALV-ROJHRYAJSA-N

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N.Cl.Cl

Canonical SMILES

C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N.Cl.Cl

Origin of Product

United States

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